1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide
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Overview
Description
The compound contains several structural components including a benzimidazole ring, a piperidine ring, and a phenyl ring. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antitumor , antimicrobial , and antiviral properties . Piperidine is a common structural motif in many pharmaceuticals and natural products, and phenyl rings are common in many organic compounds.
Molecular Structure Analysis
The compound contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present in the molecule. For instance, the benzimidazole ring might participate in electrophilic substitution reactions .Scientific Research Applications
Mixed Ligand Complexes and Bioactive Molecule Labeling
A study on mixed ligand fac-tricarbonyl complexes, including imidazole and piperidine derivatives, outlines a basic research framework for labeling bioactive molecules. These complexes, obtained through a [2 + 1] approach, facilitate the attachment of bioactive molecules containing monodentate or bidentate donor sites. This methodology, exemplified by compounds such as N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, suggests potential applications in creating targeted bioconjugates for therapeutic and diagnostic purposes (Mundwiler et al., 2004).
Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with structural variations, including piperidine linkers, have shown considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. This highlights the compound's relevance in antimycobacterial research, providing a foundation for further structure-activity relationship (SAR) studies and the development of new antimycobacterial agents (Lv et al., 2017).
Synthesis of Polycyclic Imidazolidinones
Research on the synthesis of polycyclic imidazolidinones via amine redox-annulation indicates the utility of piperidine and related compounds in constructing complex molecular architectures. This synthetic methodology facilitates the development of novel imidazolidinone derivatives with potential biological activities, underlining the importance of such compounds in medicinal chemistry and drug development (Zhu et al., 2017).
Anti-Fatigue Effects of Benzamide Derivatives
A study on benzamide derivatives, including piperidine analogs, investigated their anti-fatigue effects in animal models. The results demonstrated enhanced swimming capacity in mice, suggesting potential applications of these compounds in addressing fatigue-related conditions (Wu et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives with piperidine moieties have been evaluated as corrosion inhibitors for steel in acidic environments. These studies offer insights into the application of such compounds in industrial settings, showcasing their potential to protect materials from corrosive damage (Yadav et al., 2016).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives have been reported to have diverse modes of action depending on their chemical structure and the functional groups they carry .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative activity and antiulcer activity .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-14-12-16(6-7-17(14)22)23-21(27)15-8-10-26(11-9-15)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISMXPUBSLWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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